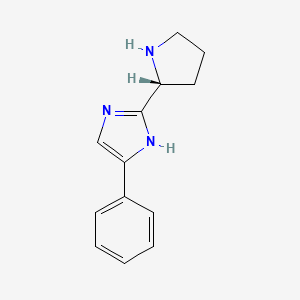![molecular formula C9H9BrN2 B11811512 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)
7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,5-dimethyl-1,2-phenylenediamine with a brominated carboxylic acid or its derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom can enhance binding affinity and specificity to target molecules. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological targets, leading to its therapeutic effects.
Comparison with Similar Compounds
2,5-Dimethyl-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
7-Chloro-2,5-dimethyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1H-benzo[d]imidazole: The parent compound without any substituents, used as a reference for studying the effects of substitutions.
Uniqueness: 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the methyl groups influence the compound’s electronic properties and stability.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-2,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,1-2H3,(H,11,12) |
InChI Key |
DWBYZZLVEZFKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


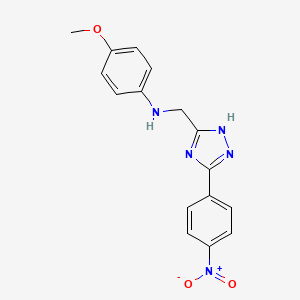
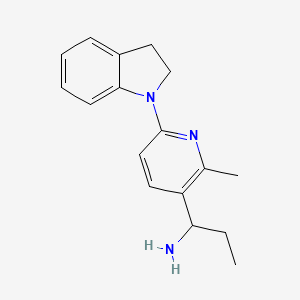
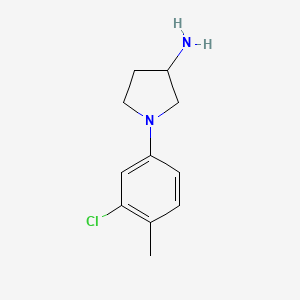
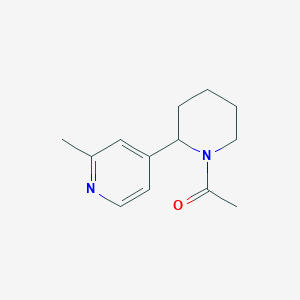
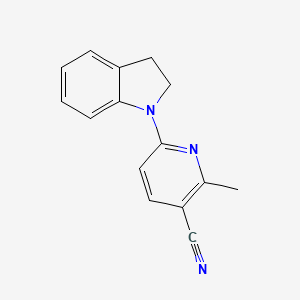
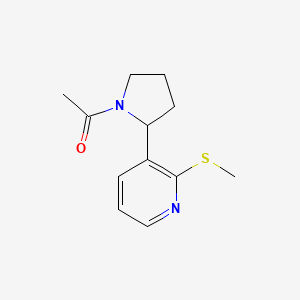
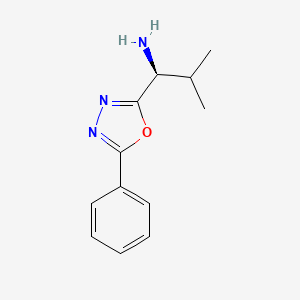
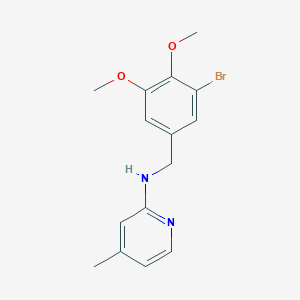
![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)
